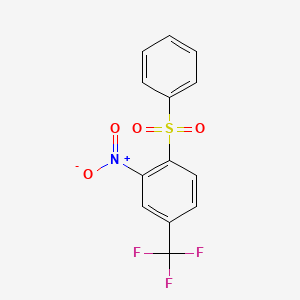
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide is a complex organic compound characterized by the presence of a hydroxy group, a phenylsulfonyl group, and a trifluoromethyl group attached to an azane oxide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the nucleophilic trifluoromethylation of phenylsulfonyl derivatives. This process can be achieved through the formation of electron donor-acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, followed by an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azane oxide core can be reduced to amines under specific conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the azane oxide core can produce amines.
Scientific Research Applications
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The phenylsulfonyl group can participate in electron transfer processes, while the hydroxy group can form hydrogen bonds, influencing the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: A nucleophilic trifluoromethylating agent used in various organic reactions.
Trifluoromethyl ketones: Valuable synthetic targets with applications in pharmaceuticals and agrochemicals.
Uniqueness
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide stands out due to its combination of functional groups, which impart unique reactivity and stability. The presence of both a hydroxy group and an azane oxide core distinguishes it from other trifluoromethyl-containing compounds, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
2795-60-0 |
|---|---|
Molecular Formula |
C13H8F3NO4S |
Molecular Weight |
331.27 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO4S/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-8H |
InChI Key |
KERXJRVFGPTLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


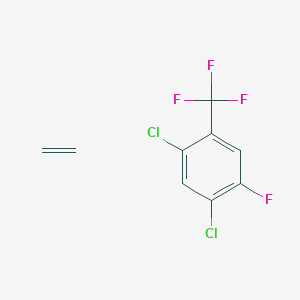
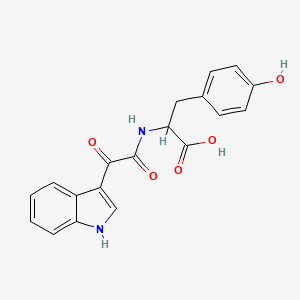
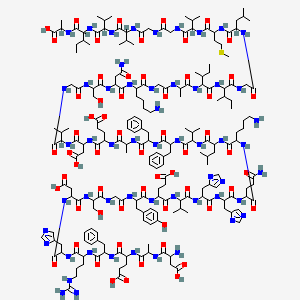
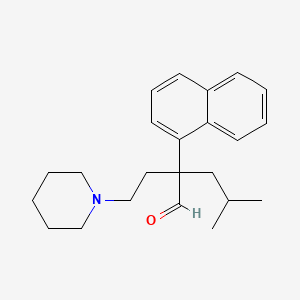

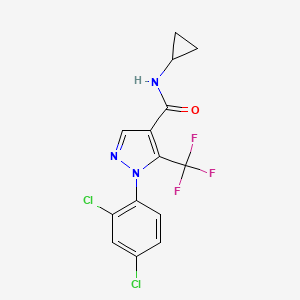
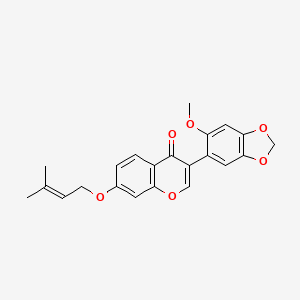
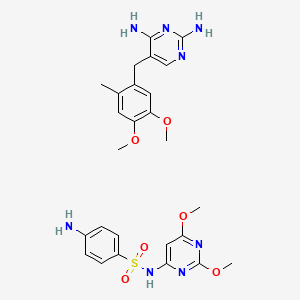


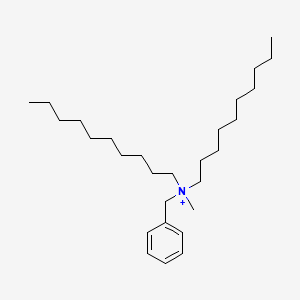

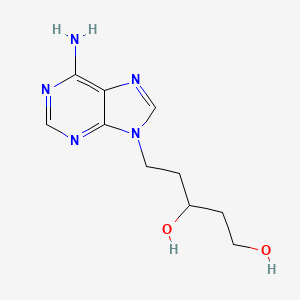
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
